![molecular formula C16H13N3OS2 B3006241 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203047-14-6](/img/structure/B3006241.png)
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is likely to possess biological activity given the pharmacological relevance of its structural components. Urea derivatives are known for their diverse biological activities, including antioxidant properties and enzyme inhibition . The indeno[1,2-d]thiazol and thiophenyl groups may contribute to the compound's potential interactions with biological targets due to their aromatic and heterocyclic nature.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or isothiocyanate. In a related study, 1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives were synthesized using Hunig's base as a catalyst under reflux conditions in THF . This method could potentially be adapted for the synthesis of the compound , using appropriate starting materials such as an indeno[1,2-d]thiazol amine and a thiophen-2-ylmethyl isocyanate.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of hydrogen bonding interactions is a common feature that contributes to their binding with biological targets. For instance, molecular docking analysis of similar compounds has shown strong hydrogen bonding interactions with specific amino acid residues of enzymes, which is essential for their inhibitory activity . The molecular structure of the compound would likely exhibit similar interactions, which could be elucidated through computational studies such as molecular docking.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety, in particular, can lead to the formation of hydrogen bonds and the potential for charge transfer within the molecule . These interactions can influence the compound's reactivity and its ability to interact with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of aromatic and heterocyclic rings can affect these properties and thus the compound's pharmacokinetic profile. Theoretical calculations, such as Density Functional Theory (DFT), can predict these properties and provide insights into the compound's behavior in biological systems .
科学的研究の応用
Anti-ulcer Activity
- A study by Inoue, Ikesue, and Mizoguchi (1994) synthesized a series of 8H-indeno[1,2-d]thiazoles with N-substituted amino groups, evaluating their anti-ulcerous activity. Alkylamino derivatives showed potent inhibitory behavior on ethanol-induced gastric ulcers. This indicates potential therapeutic applications for gastric ulcer treatment (Inoue, Ikesue, & Mizoguchi, 1994).
Dye-Sensitized Solar Cells
- Lim et al. (2015) discussed organic sensitizers with a structure including indeno[1,2-b]thiophene, which are used in dye-sensitized solar cells. This research highlights the compound's potential in energy conversion technologies (Lim, Song, Kang, & Ko, 2015).
Antitumor Activities
- A paper by Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives, which exhibited promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008).
MAP Kinase Inhibitors
- Getlik et al. (2012) researched N-pyrazole, N'-thiazole-ureas as potent inhibitors of p38α mitogen-activated protein kinase. This research shows the compound's potential in developing new therapeutic agents (Getlik, Grütter, Simard, Nguyen, Robubi, Aust, van Otterlo, & Rauh, 2012).
CML Treatment
- Li et al. (2019) designed 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showing potent activity against human chronic myeloid leukemia cell line K562. This indicates potential for treating chronic myeloid leukemia (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).
特性
IUPAC Name |
1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-15(17-9-11-5-3-7-21-11)19-16-18-14-12-6-2-1-4-10(12)8-13(14)22-16/h1-7H,8-9H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRSDGKYLMPRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(o-tolyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)
![3-(4-Chlorophenyl)-4-imino-6-(2-nitrophenyl)-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B3006161.png)
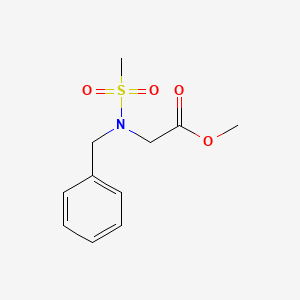
![N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B3006164.png)
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B3006165.png)
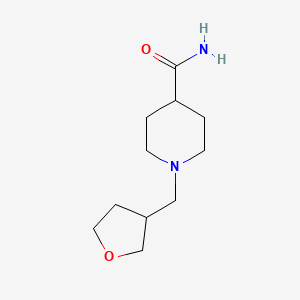
![6-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B3006169.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)
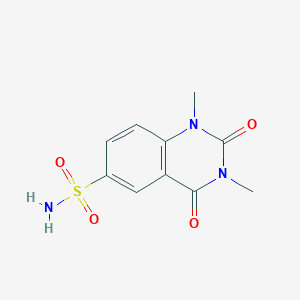
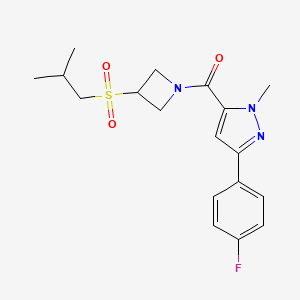
![(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B3006178.png)
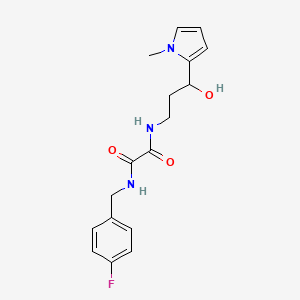
![2-(3-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3006181.png)